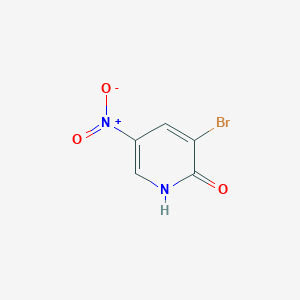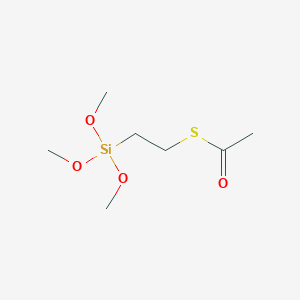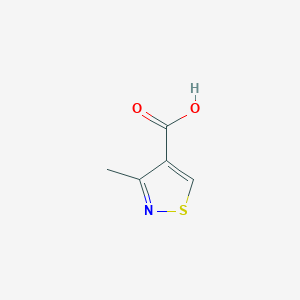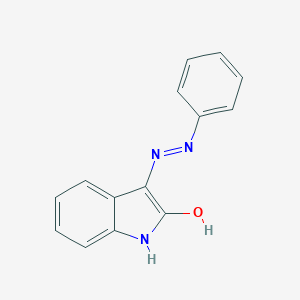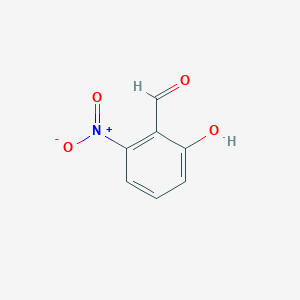
谷氨酰甘氨酸
描述
Glutarylglycine is an organic compound that belongs to the class of N-acyl-alpha amino acids. It is characterized by the presence of a glutaryl group attached to the nitrogen atom of glycine. This compound is a metabolite found in human urine and is associated with the metabolic disorder known as glutaric acidemia type I. Glutarylglycine plays a significant role in various biochemical processes and is of interest in both clinical and research settings.
科学研究应用
Glutarylglycine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of N-acyl-alpha amino acids and their derivatives.
Biology: Glutarylglycine is studied in the context of metabolic disorders, particularly glutaric acidemia type I, to understand the underlying biochemical pathways and develop diagnostic and therapeutic strategies.
Medicine: It serves as a biomarker for the diagnosis and monitoring of glutaric acidemia type I. Research is also being conducted to explore its potential therapeutic applications.
Industry: Glutarylglycine is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
Target of Action
Glutarylglycine primarily targets lysine residues in proteins . Lysine is an amino acid that plays a crucial role in protein structure and function. Glutarylglycine modifies these lysine residues through a process known as lysine glutarylation , a type of post-translational modification .
Mode of Action
Glutarylglycine interacts with its targets through a biochemical process known as glutarylation . In this process, glutaryl-CoA, a cellular metabolite, forms a reactive cyclic anhydride that readily glutarylates lysine residues . This modification is considered to be reversible, dynamic, and conserved in both prokaryotes and eukaryotes .
Biochemical Pathways
Glutarylglycine affects several biochemical pathways. The glutarylation of lysine residues is mainly involved in the regulation of metabolism, oxidative damage, and chromatin dynamics . It is also associated with various diseases . The exact biochemical processes of glutarylation and deglutarylation are still under investigation .
Pharmacokinetics
It’s known that non-natural amino acids like glutarylglycine can be used to modulate the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .
Result of Action
The molecular and cellular effects of glutarylglycine’s action are diverse, given its role in post-translational modification. Glutarylation can modulate biological activities, enabling organisms to make rapid adaptive responses to environmental changes . It plays crucial roles in the diversification of protein functions in different biological and physiological interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glutarylglycine typically involves the acylation of glycine with glutaryl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.
Industrial Production Methods: In an industrial setting, glutarylglycine can be produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Glutarylglycine undergoes various chemical reactions, including:
Oxidation: Glutarylglycine can be oxidized to form glutaric acid and glycine.
Reduction: Reduction of glutarylglycine can lead to the formation of glutaryl alcohol and glycine.
Substitution: The amino group in glutarylglycine can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Glutaric acid and glycine.
Reduction: Glutaryl alcohol and glycine.
Substitution: Various N-substituted derivatives of glutarylglycine.
相似化合物的比较
Phenylglycine: An amino acid with a phenyl group attached to the alpha carbon.
4-Hydroxyphenylglycine: An amino acid with a hydroxyphenyl group attached to the alpha carbon.
3,5-Dihydroxyphenylglycine: An amino acid with two hydroxyphenyl groups attached to the alpha carbon.
Comparison: Glutarylglycine is unique due to the presence of the glutaryl group, which imparts distinct chemical and biological properties. Unlike phenylglycine and its derivatives, glutarylglycine is directly involved in metabolic pathways and is associated with specific metabolic disorders. Its role as a biomarker for glutaric acidemia type I further distinguishes it from other similar compounds.
属性
IUPAC Name |
5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKTRLPZFCMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635111 | |
| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutarylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17686-38-3 | |
| Record name | Glutarylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutarylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of elevated Glutarylglycine levels in urine?
A: Glutarylglycine is a breakdown product of lysine and tryptophan metabolism. Elevated urinary levels of Glutarylglycine are a hallmark of Glutaric Aciduria Type 1 (GA1), a rare genetic disorder. [] This disorder, caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, disrupts the body's ability to break down certain amino acids, leading to a buildup of harmful substances like glutaric acid and Glutarylglycine. [] Detecting high Glutarylglycine in urine can be crucial for diagnosing GA1, especially in early stages when treatment can significantly improve outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


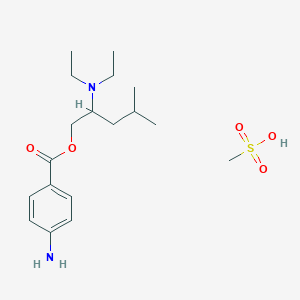
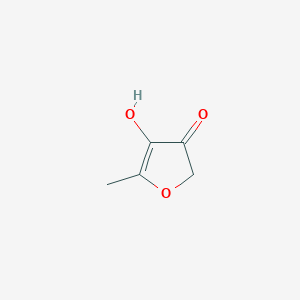

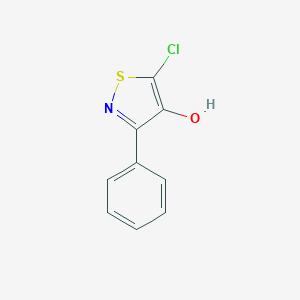
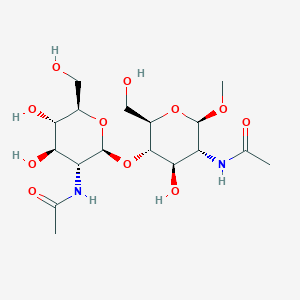

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
